3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride

Aqueous solubility Salt selection Assay compatibility

This 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride (CAS 1609406-67-8) is a uniquely differentiated building block featuring a water-soluble dihydrochloride salt, N‑ethylpiperazine moiety (~13× more lipophilic than N‑methyl analog), and a free aldehyde handle for rapid diversification. The ≥95% purity with batch‑specific QC (NMR, HPLC, GC) ensures reliable performance in aqueous biochemical assays, high‑content screening, and bioorthogonal conjugation. Choose this salt form over the free base (CAS 894370-38-8) to eliminate DMSO interference and streamline SAR exploration around the 4‑ethylpiperazine pharmacophore.

Molecular Formula C16H25ClN2O
Molecular Weight 296.83 g/mol
CAS No. 1609406-67-8
Cat. No. B11758476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride
CAS1609406-67-8
Molecular FormulaC16H25ClN2O
Molecular Weight296.83 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C.Cl
InChIInChI=1S/C16H24N2O.ClH/c1-4-17-5-7-18(8-6-17)11-15-9-13(2)10-16(12-19)14(15)3;/h9-10,12H,4-8,11H2,1-3H3;1H
InChIKeyHILAGFGGRMKSQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde Hydrochloride (CAS 1609406-67-8): Procurement-Relevant Identity and Physicochemical Profile


3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride (CAS 1609406-67-8) is the dihydrochloride salt of a piperazine-benzaldehyde hybrid building block, cataloged as ChemBridge EXPRESS-Pick compound 9070991 [1]. The free base form (CAS 894370-38-8, C₁₆H₂₄N₂O, MW 260.37) carries a 3-substituted 2,5-dimethylbenzaldehyde core linked via a methylene bridge to an N-ethylpiperazine moiety [2]. The dihydrochloride salt (C₁₆H₂₆Cl₂N₂O, MW 333.3) is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) and exhibits water solubility attributable to the salt form . Computed physicochemical properties for the free base include LogP of 2.86, LogD (pH 7.4) of 2.28, and topological polar surface area (TPSA) of 23.55 Ų [2]. No publicly available biological assay data (IC₅₀, Kd, EC₅₀, or in vivo results) have been identified for this specific compound in peer-reviewed literature, patents, or authoritative bioactivity databases such as ChEMBL, BindingDB, or PubChem BioAssay as of April 2026.

Why Generic Piperazine-Benzaldehyde Substitution Fails for 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde Hydrochloride


Piperazine-benzaldehyde hybrids are not interchangeable commodities. This compound's specific substitution architecture — the combination of (a) an N-ethyl (rather than N-methyl or N-aryl) group on the piperazine ring, (b) a 3-methylene bridge to a 2,5-dimethylbenzaldehyde core, and (c) a dihydrochloride salt form — generates a unique physicochemical profile that differs quantitatively from every close structural analog [1]. The N-ethyl substituent increases computed LogP by approximately 1.12 log units compared to the N-methyl congener, predicting roughly 13-fold higher lipophilicity [2]. The 3-position benzaldehyde substitution pattern distinguishes this compound from 4-substituted regioisomers, which can exhibit entirely different receptor-binding and metabolic stability profiles . Furthermore, the dihydrochloride salt provides aqueous solubility that the free base form cannot match, directly impacting formulation and assay compatibility . Substituting any of these features — the N-alkyl chain length, the benzaldehyde substitution position, or the salt stoichiometry — produces a chemically distinct entity with non-equivalent biological and handling properties. The quantitative evidence below substantiates each of these differentiation dimensions. An explicit caveat: no direct biological activity data (IC₅₀, Kd, or in vivo) have been identified for this compound in the public domain; all target-binding inferences are class-level extrapolations from structurally related 4-ethylpiperazine-containing compounds.

Quantitative Differentiation Evidence for 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde Hydrochloride Against Closest Structural Analogs


Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Compatibility

The dihydrochloride salt (CAS 1609406-67-8, C₁₆H₂₆Cl₂N₂O, MW 333.3) is explicitly described as water-soluble, whereas the free base (CAS 894370-38-8, C₁₆H₂₄N₂O, MW 260.37) lacks this property, consistent with the general principle that hydrochloride salt formation enhances aqueous solubility of basic amine-containing compounds . This represents a binary differentiation: the salt form is compatible with aqueous assay buffers and polar reaction media without requiring organic co-solvents (e.g., DMSO or DMF), while the free base is not [1].

Aqueous solubility Salt selection Assay compatibility Formulation development

N-Ethyl vs. N-Methyl Piperazine Substituent: Computed Lipophilicity Difference (ΔLogP = 1.12)

The N-ethyl substitution in the target compound (CAS 894370-38-8 free base) yields a computed LogP of 2.86, compared to a computed LogP of 1.74 for the direct N-methyl analog (CAS 894370-32-2, 2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde) [1]. This ΔLogP of 1.12 log units translates to approximately 13-fold higher predicted octanol-water partition coefficient for the ethyl analog. Both compounds share an identical computed TPSA of 23.55 Ų and the same 3-position benzaldehyde substitution pattern , isolating the N-alkyl chain as the sole differentiating variable. The higher LogP does not increase hydrogen-bonding capacity (TPSA unchanged), suggesting that the ethyl group enhances passive membrane permeability without incurring a desolvation penalty [2].

Lipophilicity LogP Membrane permeability SAR N-alkyl substitution

3-Position vs. 4-Position Benzaldehyde Substitution: Regioisomeric Differentiation from 4-(4-Ethylpiperazin-1-yl)benzaldehyde

The target compound features a 3-methylene bridge connecting the piperazine to the 2,5-dimethylbenzaldehyde core, creating a conformationally flexible benzylic amine linkage. This contrasts with the 4-position directly-attached piperazine in 4-(4-ethylpiperazin-1-yl)benzaldehyde (CAS 197638-76-9, C₁₃H₁₈N₂O, MW 218.29), which lacks the 2,5-dimethyl substituents and the methylene spacer . The target compound also differs from 2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde, where the piperazine is directly attached at the 4-position rather than linked via a methylene bridge at the 3-position . In piperazine SAR literature, the position of benzaldehyde substitution relative to the piperazine ring has been shown to alter receptor subtype selectivity; for example, 4-substituted arylpiperazines typically favor 5-HT₁A receptor binding, while benzylpiperazine (methylene-bridged) analogs can shift selectivity toward dopaminergic or sigma receptor profiles [1]. The presence of the 2,5-dimethyl groups further differentiates the target from simpler benzaldehyde-piperazine conjugates by restricting conformational freedom at the aromatic ring and modulating metabolic oxidation at the aldehyde position.

Regioisomerism Substitution pattern Receptor binding Metabolic stability Positional SAR

4-Ethylpiperazine Pharmacophore: Class-Level Biological Activity Inference from AST487 and AChE Inhibitors

While no direct biological data exist for the target compound itself, the 4-ethylpiperazine moiety is a validated pharmacophore in multiple bioactive compounds. AST487 (NVP-AST487), which contains a 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl substructure, is a potent RET kinase inhibitor with IC₅₀ = 880 nM and also inhibits FLT3 (IC₅₀ = 520 nM), KDR, c-KIT, and c-ABL with sub-micromolar potency . Separately, a benzimidazole derivative bearing a 4-(4-ethylpiperazin-1-yl)phenyl group showed AChE inhibition with IC₅₀ = 5.18 μM [1]. In a broader piperazine derivative series, AChE IC₅₀ values ranged from 4.59 to 6.48 μM, with N-ethylpiperazine-containing compounds outperforming N-methoxyphenylpiperazine analogs [2]. These data establish that the 4-ethylpiperazine fragment can productively engage kinase ATP-binding pockets and cholinesterase active sites, providing a rational basis — though no guarantee — for exploring the target compound in these target classes.

4-Ethylpiperazine Kinase inhibition RET kinase AChE inhibition Pharmacophore Fragment-based drug design

ChemBridge EXPRESS-Pick Library Provenance: Quality Assurance and Procurement Reproducibility

This compound (ChemBridge ID 9070991) is part of the ChemBridge EXPRESS-Pick Stock, a collection of over 500,000 drug-like, structurally diverse small molecules available for custom selection [1]. Unlike compounds from non-validated or single-batch custom synthesis sources, ChemBridge screening compounds are identity-confirmed and subject to minimum purity standards . Independent vendors (Bidepharm, AKSci) supply the dihydrochloride salt at ≥95% purity with batch-specific QC certificates including NMR, HPLC, and GC analyses . This multi-vendor availability with documented QC trails provides procurement reproducibility: the same chemical entity can be reordered across suppliers using the CAS number (1609406-67-8 for dihydrochloride; 894370-38-8 for free base), and batch-to-batch variability can be assessed via the provided analytical data .

Screening library Quality control Compound identity Reproducibility Procurement

Recommended Research and Procurement Application Scenarios for 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde Hydrochloride


Fragment-Based and Scaffold-Hopping Kinase Inhibitor Discovery Leveraging the 4-Ethylpiperazine Pharmacophore

The target compound's 4-ethylpiperazine moiety is a validated kinase-binding fragment, as demonstrated by AST487 (RET IC₅₀ = 880 nM, FLT3 IC₅₀ = 520 nM) . Researchers pursuing novel kinase inhibitor chemotypes distinct from the diphenylurea scaffold can procure this compound as a structurally differentiated starting point. The 2,5-dimethylbenzaldehyde core provides an aldehyde handle for rapid diversification via reductive amination, hydrazone formation, or Knoevenagel condensation, enabling efficient SAR exploration around the 4-ethylpiperazine pharmacophore. The dihydrochloride salt's water solubility facilitates biochemical kinase assay setup without DMSO interference .

Cell-Based Phenotypic Screening Requiring Aqueous-Compatible Compound Delivery

For high-content screening (HCS) or high-throughput phenotypic assays where DMSO concentrations must be minimized to avoid cytotoxicity and solvent artifacts, the water-soluble dihydrochloride salt form (CAS 1609406-67-8) provides a distinct practical advantage over the free base (CAS 894370-38-8) and over DMSO-dependent analogs . This feature is particularly relevant for long-term cell culture experiments, 3D organoid models, and zebrafish embryo assays where cumulative DMSO exposure confounds phenotype interpretation. The compound's computed LogD at pH 7.4 of 2.28 and TPSA of 23.55 Ų predict adequate passive cell membrane permeability for intracellular target access [1].

Comparative SAR Studies of N-Alkyl Chain Length in Piperazine-Benzaldehyde Series

The computed 13-fold lipophilicity difference (ΔLogP = 1.12) between the N-ethyl (LogP 2.86) and N-methyl (LogP 1.74) analogs, with identical TPSA (23.55 Ų), makes this compound an essential comparator in systematic N-alkyl SAR campaigns [2]. By procuring both the ethyl and methyl variants, medicinal chemistry teams can isolate the contribution of N-alkyl lipophilicity to membrane permeability, metabolic stability, and target binding without confounding changes in hydrogen-bonding capacity. The 3-methylene bridge and 2,5-dimethyl substitution pattern remain constant across the series, ensuring that observed biological differences are attributable specifically to the N-alkyl chain.

Chemical Biology Probe Development via Aldehyde-Directed Bioconjugation

The free aldehyde group on the 2,5-dimethylbenzaldehyde core enables bioorthogonal conjugation strategies (e.g., oxime ligation, hydrazone formation) for generating chemical biology probes, affinity chromatography resins, or fluorescently labeled tool compounds [3]. Unlike the 4-substituted regioisomer (CAS 197638-76-9), the 3-methylene bridge positions the piperazine away from the aldehyde, potentially reducing steric hindrance during conjugation reactions. The ≥95% purity specification with batch QC ensures that the aldehyde functionality is intact and not oxidized to the carboxylic acid, which would compromise conjugation efficiency .

Quote Request

Request a Quote for 3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.